TMRM -

TMRM

Catalog Number: EVT-255429
CAS Number:
Molecular Formula: C25H25N2O3+
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TMRM is a cell-permeant cationic lipophilic red fluorescent dye (λex=530 nm, λem=592 nm).
Source and Classification

TMRM was first described in the literature as a fluorescent dye capable of indicating changes in mitochondrial membrane potential. It is classified as an extrinsic fluorescent probe due to its external application on cells and its subsequent accumulation within mitochondria. TMRM is often utilized alongside other dyes for comparative studies of mitochondrial activity and health, particularly in apoptotic and metabolic stress contexts .

Synthesis Analysis

TMRM can be synthesized through various chemical methods, typically involving the modification of rhodamine derivatives. The synthesis generally requires:

  1. Starting Materials: Rhodamine B or similar compounds.
  2. Reagents: Methylating agents such as methyl iodide or dimethyl sulfate.
  3. Conditions: The reaction is usually conducted under basic conditions to facilitate the nucleophilic attack on the rhodamine core.

The general reaction can be summarized as follows:

Rhodamine+Methylating AgentTetramethylrhodamine Methyl Ester\text{Rhodamine}+\text{Methylating Agent}\rightarrow \text{Tetramethylrhodamine Methyl Ester}

Key parameters include temperature control (often at room temperature or slightly elevated) and reaction time, which can vary from several hours to overnight depending on the specific protocol used .

Molecular Structure Analysis

TMRM has a complex molecular structure characterized by its rhodamine backbone, which consists of a xanthene core with two methyl groups attached to the nitrogen atoms. The molecular formula for TMRM is C17H18N2O2C_{17}H_{18}N_{2}O_{2}, and its structure can be represented as follows:

  • Molecular Weight: 286.34 g/mol
  • Functional Groups: Contains both cationic (positively charged) and lipophilic (fat-loving) properties, allowing it to penetrate cellular membranes easily.

The structure contributes to its fluorescence properties; upon excitation, TMRM emits red-orange light, which shifts based on its environment within the mitochondria .

Chemical Reactions Analysis

TMRM undergoes various chemical reactions primarily linked to its interactions with mitochondrial membranes:

  1. Accumulation Reaction: In healthy cells, TMRM accumulates within mitochondria due to the negative charge inside these organelles. This accumulation leads to an increase in fluorescence intensity.
  2. Depolarization Reaction: When mitochondrial membrane potential collapses (due to apoptosis or metabolic stress), TMRM is released back into the cytosol, resulting in decreased fluorescence intensity.
  3. Quenching Mechanism: At higher concentrations, TMRM exhibits quenching behavior; when accumulated in the mitochondrial matrix, its fluorescence is reduced due to aggregation effects .
Mechanism of Action

The mechanism of action for TMRM involves its selective uptake by mitochondria based on membrane potential differences:

  • Membrane Potential Dependence: TMRM enters mitochondria where it becomes protonated and accumulates due to the negative charge inside compared to the cytosol.
  • Fluorescence Changes: The fluorescence of TMRM is directly proportional to the mitochondrial membrane potential; higher potentials result in brighter fluorescence due to increased accumulation.
  • Indicators of Health: Changes in fluorescence intensity serve as indicators of mitochondrial health—decreased intensity signals potential dysfunction or cell death .
Physical and Chemical Properties Analysis

TMRM possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a dark red powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but requires dilution for biological assays.
  • Excitation/Emission Wavelengths: Excitation at approximately 548 nm and emission at around 573 nm.
  • Stability: Stable under proper storage conditions (e.g., -20°C) but sensitive to light .

These properties make TMRM suitable for live-cell imaging applications where mitochondrial dynamics are assessed.

Applications

TMRM has extensive applications in scientific research:

  1. Cell Viability Studies: Used to assess cell health by monitoring changes in mitochondrial membrane potential during apoptosis or necrosis.
  2. Metabolic Studies: Investigates metabolic states of cells under various conditions (e.g., nutrient deprivation).
  3. Drug Testing: Evaluates the impact of pharmaceuticals on mitochondrial function and integrity.
  4. Research on Disease Models: Applied in studies related to cancer, neurodegeneration, and metabolic disorders where mitochondrial dysfunction plays a critical role .
Mechanistic Foundations of TMRM in Mitochondrial Membrane Potential Quantification

Nernstian Distribution Principles and TMRM Accumulation Dynamics

Tetramethylrhodamine methyl ester (TMRM) operates as a cationic potentiometric probe whose accumulation within mitochondria follows the Nernst equation:ΔΨM = (RT/F) ln([TMRM]in/[TMRM]out)where ΔΨM is the mitochondrial membrane potential, R is the gas constant, T is temperature, F is Faraday’s constant, and [TMRM]in/[TMRM]out represents the concentration gradient across the mitochondrial inner membrane. This thermodynamic equilibrium enables TMRM to distribute across membranes proportionally to the electrical gradient. For instance, at a typical ΔΨM of –139 mV, TMRM accumulates ~10-fold higher in the mitochondrial matrix than in the cytosol [1] [6].

Key dynamics influencing TMRM signals:

  • Concentration-dependent binding: TMRM exhibits high- and low-affinity binding to mitochondrial membranes, leading to accumulation beyond predictions from the Nernst equation alone. Binding affinity follows the order TMRE > R123 > TMRM, necessitating correction factors in quantitative models [4] [9].
  • Optical dilution effects: In intact cells, fluorescence intensity depends on mitochondrial density, cell volume, and background signals. Confocal microscopy reveals that low TMRM concentrations (5–20 nM) localize preferentially to cristae membranes, while higher concentrations (>40 nM) saturate mitochondria and increase cytosolic signals [7] [10].
  • Redistribution kinetics: TMRM redistribution across membranes is slow (minutes to hours), making it unsuitable for tracking rapid ΔΨM fluctuations but ideal for steady-state measurements [6] [8].

Table 1: TMRM Accumulation Dynamics Under Varied Conditions

ParameterEffect on TMRM SignalExperimental Validation
ΔΨM (–139 mV)10-fold accumulation in matrixCalibrated in cortical neurons [1]
Low [TMRM] (5–20 nM)Cristae-specific localizationSuper-resolution microscopy [7]
High [TMRM] (>40 nM)Matrix saturation; cytosolic leakageSIM imaging in HeLa cells [7]
Temperature increaseReduced membrane bindingIsolated mitochondria assays [4]

Thermodynamic and Kinetic Models of TMRM-Mitochondrial Interactions

Quantitative ΔΨM measurement requires computational models to deconvolute TMRM fluorescence signals from confounding factors. The Eyring rate theory provides a biophysical framework for this, incorporating:

  • Plasma membrane potential (ΔΨP) dependencies: TMRM must first cross the plasma membrane before mitochondrial uptake. ΔΨP fluctuations (e.g., during neuronal excitation) significantly alter TMRM distribution kinetics. Anionic dyes like bis-oxonol (PMPI) are used concurrently to correct for ΔΨP changes [1] [8].
  • Time-resolved deconvolution: Algorithms solve coupled differential equations for TMRM flux across plasma and mitochondrial membranes, yielding absolute ΔΨM values in millivolts. This approach reduces errors from probe kinetics to <5 mV between samples [1] [9].
  • Binding and activity coefficients: Mitochondrial matrix binding constants (aR') and activity coefficients (γ) are integrated into the Nernst equation. For most cells, aR' ≈ 0.36 corrects for non-ideal behavior [8] [10].

Validation:

  • In cortical neurons, model-derived ΔΨM is –139 ± 5 mV at rest, depolarizing to –108 mV during ATP demand surges and hyperpolarizing to –158 mV during Ca²⁺-dependent metabolic activation [1].
  • Machine learning-enhanced high-throughput microscopy now automates this analysis for 3D spheroids and co-cultures, discriminating subpopulations (e.g., melanoma cells vs. macrophages) [10].

Table 2: Key Parameters in Thermodynamic Models of TMRM

VariableSymbolTypical ValueRole in Model
Binding constantaR'0.36Corrects for matrix lipid binding
Activity coefficientγCell-specificAccounts for ionic strength in matrix
Volume ratioVM/Vcell0.1–0.2Mitigates optical dilution effects
ΔΨP–60 mVInput for plasma membrane correction

Role of TMRM in Proton Motive Force vs. Non-Protonic Charge Gradients

The proton motive force (PMF) comprises ΔΨM (electrical component) and ΔpH (chemical proton gradient), related as:PMF = ΔΨM – 60ΔpH (mV)TMRM exclusively measures the electrical component (ΔΨM) and is insensitive to ΔpH. This specificity enables dissection of PMF constituents when combined with pH-sensitive probes (e.g., SNARF-1):

  • Validation in cardiac myocytes: Simultaneous TMRM and SNARF-1 imaging confirmed a resting ΔΨM of –100 mV and ΔpH of 0.9 units, contributing to a total PMF of –140 mV [2].
  • Non-protonic gradients: TMRM detects membrane potentials generated by other ions (e.g., Ca²⁺-induced cristae hyperpolarization). During histamine stimulation, Ca²⁺ influx into mitochondria boosts TCA cycle activity, hyperpolarizing cristae membranes by up to 50 mV independently of proton pumps [7] [9].

Cristae junction (CJ) regulation:Super-resolution microscopy reveals that ΔΨM is heterogeneous within mitochondria. Cristae membranes (CM) exhibit up to 40 mV higher polarization than inner boundary membranes (IBM), attributed to CJ barriers restricting ion diffusion. TMRM gradients across CJs serve as "overflow valves" during cristae hyperpolarization, preventing excessive potential buildup [7].

Limitations:

  • TMRM cannot distinguish ΔΨM contributions from H⁺ vs. other cations (e.g., K⁺ leaks).
  • In cells with low ΔΨM (e.g., cancer cells), ΔpH dominates PMF, reducing TMRM’s accuracy for total PMF [2] [9].

Properties

Product Name

TMRM

IUPAC Name

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium

Molecular Formula

C25H25N2O3+

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1

InChI Key

WAWRKBQQBUDAMY-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC

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